N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING, which is involved in the immune response to viral infections. When N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide binds to STING, it triggers the production of cytokines, which are signaling molecules that activate the immune system.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, which activate the immune system. It has also been shown to increase blood flow to tumors, which can increase the effectiveness of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is that it has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to have limited effectiveness in some types of cancer, and it can cause side effects such as fever and inflammation.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is the development of new synthesis methods for N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide that are more efficient and cost-effective. Another area of research is the development of new formulations of N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide that can increase its effectiveness and reduce side effects. Additionally, there is ongoing research on the use of N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form 3,5-dimethylphenylhydrazone. This compound is then reacted with hydroxylamine hydrochloride to form the isoxazole ring.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(3,5-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide works by activating the immune system to attack cancer cells, and it has been shown to be effective in combination with chemotherapy.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-9(2)7-12(6-8)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCJFCVSBKQJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(ON=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.